Cas no 351896-55-4 (2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate)

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate structure
351896-55-4 structure
商品名:2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
CAS番号:351896-55-4
MF:C15H12N2O5
メガワット:300.266
MDL:MFCD01174811
CID:3096539
PubChem ID:878846

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate 化学的及び物理的性質

名前と識別子

    • 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
    • ethanone, 2-[(3-aminobenzoyl)oxy]-1-(3-nitrophenyl)-
    • AKOS003243757
    • SR-01000226256
    • [2-(3-nitrophenyl)-2-oxoethyl] 3-aminobenzoate
    • LS-05827
    • MFCD01174811
    • 2-(3-nitrophenyl)-2-oxoethyl3-aminobenzoate
    • 351896-55-4
    • ALBB-017679
    • SR-01000226256-1
    • STK247363
    • CS-0317990
    • AK-918/11940251
    • SB83054
    • 2-(3-nitrophenyl)-2-oxoethyl 3-aminobenzoate
    • H32340
    • 2-{3-nitrophenyl}-2-oxoethyl 3-aminobenzoate
    • MDL: MFCD01174811
    • インチ: InChI=1S/C15H12N2O5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9,16H2
    • InChIKey: HZQBEZHTQOYYLA-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 300.07462149Da
  • どういたいしつりょう: 300.07462149Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 434
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 115Ų

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB410589-10 g
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
351896-55-4
10 g
€1,074.00 2023-07-19
abcr
AB410589-500 mg
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
351896-55-4
500MG
€195.40 2023-02-03
abcr
AB410589-5g
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate; .
351896-55-4
5g
€637.00 2025-02-17
abcr
AB410589-1g
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate; .
351896-55-4
1g
€237.00 2025-02-17
A2B Chem LLC
AJ04158-100mg
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
351896-55-4 95%
100mg
$298.00 2024-04-20
A2B Chem LLC
AJ04158-10g
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
351896-55-4 >95%
10g
$1134.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1388660-1g
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
351896-55-4 97%
1g
¥2872.00 2024-05-17
A2B Chem LLC
AJ04158-5g
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
351896-55-4 >95%
5g
$787.00 2024-04-20
abcr
AB410589-5 g
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
351896-55-4
5 g
€656.50 2023-07-19
TRC
N232390-1000mg
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
351896-55-4
1g
$ 480.00 2022-06-03

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate 関連文献

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoateに関する追加情報

Introduction to 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate (CAS No. 351896-55-4)

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate, identified by the Chemical Abstracts Service Number (CAS No.) 351896-55-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a nitro-substituted phenyl ring and an ester linkage, exhibits unique structural and chemical properties that make it a promising candidate for various biochemical applications. The presence of both electron-withdrawing and electron-donating functional groups in its molecular structure contributes to its reactivity and potential utility in synthetic chemistry and drug development.

The nitrophenyl moiety in the compound's name is particularly noteworthy, as nitroaromatic compounds are widely studied for their pharmacological effects. The nitro group introduces a strong electron-withdrawing effect, which can influence the compound's solubility, reactivity, and interaction with biological targets. This feature is particularly relevant in the design of bioactive molecules, where precise control over electronic properties is crucial for achieving desired pharmacokinetic and pharmacodynamic profiles.

Additionally, the 3-aminobenzoate component of the molecule suggests a potential role in modulating biological pathways. Aminobenzoate derivatives are known for their involvement in various metabolic processes and have been explored as intermediates in the synthesis of more complex pharmaceutical agents. The combination of these structural elements in 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate may confer specific interactions with enzymes or receptors, making it a valuable scaffold for further derivatization and optimization.

In recent years, there has been growing interest in the development of novel compounds with enhanced bioavailability and targeted action. The ester linkage in 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate provides a versatile chemical handle for modifications, allowing researchers to explore different pharmacophoric regions. This flexibility is particularly advantageous in medicinal chemistry, where structural modifications can significantly impact a compound's efficacy and safety profile.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that nitroaromatic compounds may play a role in modulating inflammatory responses and oxidative stress, two key mechanisms implicated in various diseases. The 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate structure could serve as a basis for developing agents that target these pathways more selectively than existing therapies.

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. These techniques not only enhance the scalability of production but also allow for the introduction of additional functional groups to fine-tune biological activity.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate. Molecular modeling studies have been instrumental in predicting how this molecule might interact with biological targets at the atomic level. By leveraging these insights, researchers can design derivatives with improved binding affinity and reduced off-target effects.

The pharmacological profile of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate is still under active investigation, but preliminary data suggest promising activities in areas such as anti-inflammatory and antioxidant therapy. In vitro studies have demonstrated interactions with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory signaling pathways. These findings warrant further exploration through preclinical studies to assess potential therapeutic benefits.

One particularly exciting aspect of this compound is its potential role as a prodrug or prodrug analog. The ester group can be hydrolyzed under physiological conditions, releasing active species that exert therapeutic effects. This approach could enhance bioavailability while minimizing systemic exposure to potentially problematic intermediates.

The regulatory landscape for novel pharmaceutical compounds requires rigorous evaluation to ensure safety and efficacy before clinical translation. However, early-stage research on 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate suggests that it may meet stringent criteria due to its well-defined chemical structure and plausible mechanism of action. Future studies will focus on addressing key questions about its metabolic stability, toxicity profiles, and optimal dosing regimens.

In conclusion,2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate (CAS No. 351896-55-4) represents a compelling example of how structural innovation can lead to novel therapeutic opportunities. Its unique combination of functional groups positions it as a versatile scaffold for further development, with potential applications spanning multiple disease areas. As research continues to uncover new insights into its properties, this compound holds promise for advancing both academic understanding and practical medical solutions.

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Amadis Chemical Company Limited
(CAS:351896-55-4)2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
A1158423
清らかである:99%
はかる:1g
価格 ($):160.0